2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid with 2-(3-nitrophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-aryl-1,3,4-oxadiazole
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
Uniqueness
Compared to similar compounds, 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and bromophenyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H17BrN2O5 |
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Molecular Weight |
505.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrN2O5/c1-15-4-2-7-20-21(13-22(27-24(15)20)16-8-10-18(26)11-9-16)25(30)33-14-23(29)17-5-3-6-19(12-17)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
AFKPGBWWTOWCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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